molecular formula C10H15BO3 B596303 3-Isopropoxy-5-methylphenylboronic acid CAS No. 1256345-76-2

3-Isopropoxy-5-methylphenylboronic acid

Cat. No.: B596303
CAS No.: 1256345-76-2
M. Wt: 194.037
InChI Key: CZCHMHUSIRMAFN-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-methylphenylboronic acid (CAS: 1256345-76-2) is a boronic acid derivative featuring an isopropoxy group at the 3-position and a methyl group at the 5-position of the phenyl ring. Its molecular formula is C₁₀H₁₅BO₃, with a molecular weight of 194.04 g/mol. This compound is classified as a boronic acid, a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . It is commercially available with purities up to 96% and is often utilized as a building block in drug discovery, particularly in the development of protein degraders .

Properties

IUPAC Name

(3-methyl-5-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCHMHUSIRMAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681566
Record name {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-76-2
Record name B-[3-Methyl-5-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Isopropoxy-5-methylphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high purity and yield. Specific details on the industrial production of this compound are limited, but it generally follows the principles of organic synthesis and boronic acid chemistry .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Carbonyl Compounds: Used in aldol condensation reactions.

Major Products:

Scientific Research Applications

3-Isopropoxy-5-methylphenylboronic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action for 3-Isopropoxy-5-methylphenylboronic acid primarily involves the formation of new covalent bonds. The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other organic molecules. Additionally, the formyl group in related compounds can undergo aldol condensation with other carbonyl compounds to form more complex molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Applications/Properties
This compound 1256345-76-2 C₁₀H₁₅BO₃ 194.04 3-isopropoxy, 5-methyl 96% Suzuki couplings, drug synthesis
3-Isopropoxy-5-trifluoromethylphenylboronic acid 1256345-44-4 C₁₀H₁₂BF₃O₃ 248.00 3-isopropoxy, 5-CF₃ 97% Enhanced electrophilicity due to -CF₃ group
3-Fluoro-5-(isopropoxy)phenylboronic acid 1195945-65-3 C₉H₁₂BFO₃ 198.00 3-fluoro, 5-isopropoxy N/A Halogenated analogue for tuning electronic properties
4-Isopropoxy-3-methylphenylboronic acid 850568-09-1 C₁₀H₁₅BO₃ 194.04 4-isopropoxy, 3-methyl 97% Positional isomer with distinct reactivity
3-Hydroxy-5-methylphenylboronic acid 1256345-79-5 C₇H₉BO₃ 155.96 3-hydroxy, 5-methyl N/A Increased acidity due to -OH group

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, enhancing the boronic acid's nucleophilicity in cross-coupling reactions. The fluoro substituent in 3-fluoro-5-(isopropoxy)phenylboronic acid introduces moderate electron-withdrawing effects, balancing reactivity and stability in coupling reactions .
  • Steric Hindrance :

    • The isopropoxy group at the 3-position in this compound introduces steric bulk, which may hinder access to the boron center. This contrasts with smaller substituents like hydroxyl (-OH) in 3-hydroxy-5-methylphenylboronic acid, which reduces steric interference but increases susceptibility to oxidation .

Reactivity in Suzuki-Miyaura Couplings

  • This compound demonstrates moderate reactivity due to the balance between electron-donating (methyl) and steric (isopropoxy) effects. Its pinacol ester derivative (CAS: 1218789-75-3) is often used to improve stability and solubility in organic solvents .
  • 4-Isopropoxy-3-methylphenylboronic acid (CAS: 850568-09-1), a positional isomer, shows altered reactivity patterns due to the shifted isopropoxy group, which may influence regioselectivity in coupling reactions .

Biological Activity

3-Isopropoxy-5-methylphenylboronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its unique chemical properties and biological activities. Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other Lewis bases, making them valuable in various biochemical applications, including drug development and enzyme inhibition.

  • Molecular Formula : C10H13O3B
  • Molecular Weight : 202.02 g/mol
  • CAS Number : 1218789-75-3

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The boronic acid group enables it to act as an inhibitor for various proteases and kinases, which are critical in signaling pathways associated with cancer and other diseases.

Anticancer Activity

Recent studies have demonstrated that boronic acids can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to decrease cell viability in prostate cancer cells while maintaining the viability of healthy cells. In one study, concentrations of 5 µM resulted in a reduction of cancer cell viability to approximately 33%, while healthy cells retained about 71% viability .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Boronic acids, including derivatives of this compound, have demonstrated effectiveness against a range of microorganisms such as Staphylococcus aureus and Escherichia coli. The inhibition zones observed during antimicrobial testing ranged from 7 to 13 mm, indicating varying degrees of effectiveness against different strains .

Antioxidant Activity

Research has indicated that boronic acids can possess antioxidant properties. Various assays, including DPPH and ABTS methods, have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Study on Prostate Cancer Cells

In a controlled experiment, prostate cancer cells (PC-3) were treated with varying concentrations of boronic compounds including this compound. The study found that at concentrations of 0.5, 1, 2, and 5 µM, there was a marked decrease in cell viability compared to untreated controls. This suggests potential use in targeted cancer therapies .

Antimicrobial Testing

A series of antimicrobial tests were conducted using different concentrations of boronic acids against several bacterial strains. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The study highlighted the potential for developing new antibiotics based on boronic acid structures .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H13O3BContains isopropoxy groupAnticancer, Antimicrobial
4-Methylphenylboronic acidC7H9O2BLacks isopropoxy groupModerate anticancer activity
4-Isopropoxy-3-methylphenylboronic acidC10H13O3BSimilar structureAntimicrobial properties

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